molecular formula C7H10N2O4 B12360701 1,3-Dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

1,3-Dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Cat. No.: B12360701
M. Wt: 186.17 g/mol
InChI Key: OFIIFHSNSXYEHK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O4 It is known for its unique structure, which includes a diazinane ring with two keto groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid can be synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst . The reaction typically involves the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and the acid catalyst, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3-Dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
  • 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
  • 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane

Uniqueness

1,3-Dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is unique due to its specific diazinane ring structure with two keto groups and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

1,3-dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C7H10N2O4/c1-8-4(6(11)12)3-5(10)9(2)7(8)13/h4H,3H2,1-2H3,(H,11,12)

InChI Key

OFIIFHSNSXYEHK-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)N(C1=O)C)C(=O)O

Origin of Product

United States

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